3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoicacid
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Overview
Description
Preparation Methods
The synthesis of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amine with an epoxide under controlled conditions.
Sulfonylation: The oxazolidine intermediate is then sulfonylated using a sulfonyl chloride reagent.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxazolidine ring may also play a role in binding to biological targets, affecting cellular pathways .
Comparison with Similar Compounds
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid can be compared with similar compounds such as:
4-(1,2-Oxazolidine-2-sulfonyl)benzoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-Methoxybenzoic acid: Lacks the oxazolidine and sulfonyl groups, making it less versatile in chemical reactions.
4-(Methylsulfonyl)benzoic acid: Lacks the oxazolidine ring, which may influence its binding properties and mechanism of action.
Biological Activity
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article synthesizes the available research on the biological activity of this compound, highlighting key findings, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid can be represented as follows:
This structure includes a methoxy group and an oxazolidine sulfonyl moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it was found to inhibit the growth of Gram-positive bacteria at concentrations as low as 25 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Table 1: Antimicrobial Efficacy of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic Acid
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 µg/mL |
Escherichia coli | 50 µg/mL |
Bacillus subtilis | 30 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS). This suggests a possible application in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled laboratory setting, macrophages were treated with varying concentrations of the compound alongside LPS. The results showed a dose-dependent decrease in cytokine levels:
Table 2: Cytokine Production in Macrophages Treated with 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic Acid
Treatment Concentration | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 200 |
10 µg/mL | 100 | 150 |
25 µg/mL | 50 | 100 |
50 µg/mL | 20 | 30 |
The biological activity of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Modulation of Immune Response : By reducing cytokine production, it may modulate the immune response during infections or inflammatory conditions.
- Cell Membrane Disruption : It could disrupt the integrity of bacterial membranes, leading to cell lysis.
Properties
Molecular Formula |
C11H13NO6S |
---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
3-methoxy-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C11H13NO6S/c1-17-9-7-8(11(13)14)3-4-10(9)19(15,16)12-5-2-6-18-12/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
InChI Key |
LGNOKJGNKXKVFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N2CCCO2 |
Origin of Product |
United States |
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